N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Catalog No.
S548011
CAS No.
M.F
C21H16F3N3O3
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenox...

Product Name

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

IUPAC Name

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide

Molecular Formula

C21H16F3N3O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28)

InChI Key

WACDHHMEVMSODJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, SKLB610

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Description

The exact mass of the compound N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is 415.11438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is an organic molecule with the chemical formula C21H16F3N3O3 and a CAS number of 1125780-41-7 []. Limited information is currently available regarding its origin or specific significance in scientific research.


Molecular Structure Analysis

The key features of the molecule include:

  • A central picolinamide core, which is a pyridine ring (six-membered aromatic ring with one nitrogen atom) connected to a carboxylic acid amide group (CONH2) [].
  • A methoxy group (CH3O) attached to the nitrogen atom of the picolinamide core (N-methyl).
  • A phenoxy group (C6H5O) linked to the picolinamide core at the 4th position. This phenoxy group is further substituted with two moieties:
    • A benzamide group (C6H5CONH2) attached at the 4th position of the phenoxy ring. This benzamide group has a trifluoromethyl group (CF3) attached to the 3rd position of the benzene ring (3-(trifluoromethyl)benzamide).

The presence of the trifluoromethyl group and the amide functionalities might suggest potential for hydrogen bonding and interactions with other molecules, but further research is needed to confirm this [].

Kinase Inhibition:

Sorafenib is a multi-kinase inhibitor used in cancer treatment. It targets several kinases involved in cell proliferation, survival, and angiogenesis (blood vessel formation). N-Methyl-Deschlorosorafenib shares a similar core structure with Sorafenib, particularly the trifluoromethylphenyl group and the picolinamide moiety. This suggests it might possess similar kinase inhibitory properties, making it a candidate for research in targeted cancer therapy [].

Medicinal Chemistry:

N-Methyl-Deschlorosorafenib can be a valuable tool in medicinal chemistry research. Studying its activity compared to Sorafenib can provide insights into the role of specific functional groups in the molecule's interaction with kinases. This knowledge can be used to design and develop new, more potent, or selective kinase inhibitors for cancer treatment [].

The chemical reactivity of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide can be characterized by its ability to undergo various transformations typical of amides and phenolic compounds. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially altering the compound's properties.
  • Reduction: The carbonyl group in the amide functionality can be reduced to an amine under specific conditions.

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide exhibits notable biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest potential applications as an anti-inflammatory or anticancer agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .

The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Trifluoromethyl Benzamide: This can be achieved through the reaction of 3-trifluoromethylbenzoic acid with an appropriate amine.
  • Coupling Reaction: The resulting benzamide is then coupled with a picolinamide derivative using standard coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Methylation: The final step involves methylating the nitrogen atom to produce the N-methyl derivative.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases such as cancer or autoimmune disorders.
  • Research: It can be used in biochemical assays to study enzyme interactions or pathways due to its ability to modulate biological processes.
  • Material Science: The compound may also find applications in developing advanced materials due to its chemical stability.

Interaction studies involving N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact effectively with certain protein targets, leading to inhibition or modulation of their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

When comparing N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide with similar compounds, several notable analogs arise:

Compound NameMolecular FormulaUnique Features
N-Methyl-4-(4-nitrophenoxy)picolinamideC14H14N2O3Contains a nitro group instead of trifluoromethyl
4-Amino-N-methylpicolinamideC10H12N2OLacks fluorine, simpler structure
5-TrifluoromethylpicolinamideC11H8F3NSimilar trifluoromethyl group, different core structure

The uniqueness of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide lies in its combination of a trifluoromethyl group with a complex phenoxy-picolinamide framework, which may confer distinct pharmacological properties compared to these analogs.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.11437587 g/mol

Monoisotopic Mass

415.11437587 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Huang Y, Luo X, You X, Xia Y, Song X, Yu L. The preparation and evaluation of water-soluble SKLB610 nanosuspensions with improved bioavailability. AAPS PharmSciTech. 2013 Sep;14(3):1236-43. doi: 10.1208/s12249-013-0005-7. Epub 2013 Aug 10. PubMed PMID: 23934433; PubMed Central PMCID: PMC3755164.
2: Luo X, Li S, Xie Y, He J, Li J, Lin H, Wang N, Yang S, Zhao Y, Yu L, Song X. Pharmacokinetic studies of a novel multikinase inhibitor for treating cancer by HPLC-UV. J Chromatogr Sci. 2013 Jan;51(1):17-20. doi: 10.1093/chromsci/bms098. Epub 2012 Jun 17. PubMed PMID: 22710664.
3: Cao ZX, Zheng RL, Lin HJ, Luo SD, Zhou Y, Xu YZ, Zeng XX, Wang Z, Zhou LN, Mao YQ, Yang L, Wei YQ, Yu LT, Yang SY, Zhao YL. SKLB610: a novel potential inhibitor of vascular endothelial growth factor receptor tyrosine kinases inhibits angiogenesis and tumor growth in vivo. Cell Physiol Biochem. 2011;27(5):565-74. doi: 10.1159/000329978. Epub 2011 Jun 15. PubMed PMID: 21691074.

Explore Compound Types